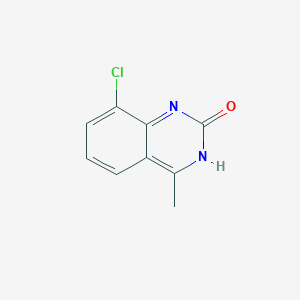

8-Chloro-4-methyl-2(1H)-quinazolinone

Description

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

8-chloro-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C9H7ClN2O/c1-5-6-3-2-4-7(10)8(6)12-9(13)11-5/h2-4H,1H3,(H,11,12,13) |

InChI Key |

JDJUEULJEHBWTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC(=O)N1)Cl |

Origin of Product |

United States |

Preparation Methods

Selective Chlorination of Quinazolinone Derivatives

A key step in the synthesis of 8-chloroquinazolinone derivatives is the selective chlorination at the 8-position of the quinazolinone ring. However, this step is challenging due to the presence of reactive substituents at neighboring positions (e.g., amino groups at position 7) which can lead to ring opening and impurity formation under harsh chlorination conditions.

- Method Overview : The selective chlorination is typically performed using chlorinating agents such as phosphorus oxychloride (POCl₃) or other chlorinating reagents under controlled conditions to avoid side reactions.

- Challenges : The amino substituents at position 7 are highly reactive, making selective chlorination difficult without causing ring cleavage or generating impurities that are hard to remove.

This method is considered simple, economical, and practical, but requires careful optimization of reaction conditions to improve selectivity and yield.

Cyclization Routes from Anthranilic Acid Derivatives

An alternative synthetic approach involves constructing the quinazolinone core from anthranilic acid derivatives:

- Starting Materials : 2-Methyl-quinazolin-4(3H)-one can be synthesized by fusion of anthranilic acid with thioacetamide.

- Key Reactions : Cyclization of o-chlorobenzoyl chloride with 2-methyl-quinazolin-4(3H)-one in dry tetrahydrofuran (THF) forms intermediates that can be further cyclized to quinazolinone derivatives.

- Functionalization : Subsequent chlorination of chalcone derivatives (formed by condensation with 4-chlorobenzaldehyde) using POCl₃ in the presence of triethylamine can yield 4-chloroquinazoline derivatives, which are structurally related to 8-chloroquinazolinones.

This route allows modification at the 2- and 3-positions of the quinazolinone ring, enabling the synthesis of various analogues with potential biological activities.

Base-Promoted SNAr Reaction for Quinazolinone Formation

A transition-metal-free approach reported involves the base-promoted nucleophilic aromatic substitution (SNAr) reaction of ortho-halobenzamides with amides, followed by cyclization to form quinazolin-4-one rings:

- Reaction Conditions : Typically performed in dimethyl sulfoxide (DMSO) with inorganic bases such as cesium carbonate (Cs₂CO₃) at elevated temperatures (e.g., 135 °C).

- Advantages : This method avoids the use of copper catalysts and harsh chlorinating agents, providing a milder and potentially more environmentally friendly route to quinazolinone derivatives.

- Relevance : While this method is more general for quinazolinones, it can be adapted for the synthesis of methyl-substituted and halogenated quinazolinones by selecting appropriate starting materials.

Functional Group Transformations on Quinazolinone Scaffold

Further functionalization of the quinazolinone core, including chlorination, amination, and cyclization, has been explored to access diverse quinazoline derivatives:

- Chlorination of Chalcone Derivatives : Chlorination of chalcone intermediates with POCl₃ yields chlorinated quinazoline derivatives, though yields may be low without additives.

- Amination and Hydrazinolysis : Amination by refluxing in pyridine with ammonium acetate and hydrazinolysis with hydrazine hydrate can introduce amino and hydrazinyl groups, respectively, enabling further cyclization to fused heterocycles.

- Cyclization to Imidazoquinazoline and Triazinoquinazoline Derivatives : Condensation with phenacyl chloride or benzoin leads to cyclized products with potential biological activities.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- Selectivity and Purity : Selective chlorination at the 8-position remains challenging due to competing reactivity at adjacent amino groups. Optimization of reaction conditions is critical to minimize ring opening and impurity formation.

- Synthetic Flexibility : Cyclization methods from anthranilic acid and functional group transformations provide versatile routes to modify the quinazolinone scaffold, allowing the synthesis of 8-chloro and other substituted derivatives with potential biological activities.

- Green Chemistry Considerations : Transition-metal-free base-promoted SNAr reactions offer environmentally friendlier alternatives to traditional metal-catalyzed or harsh chlorination methods, though they may require higher temperatures and longer reaction times.

- Biological Relevance : The ability to introduce chlorine at the 8-position and modify the methyl group at position 4 is significant for tuning pharmacological properties, as demonstrated by various synthesized derivatives showing antitumor and anticonvulsant activities.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4-methyl-2(1H)-quinazolinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed:

Oxidation: Quinazolinone derivatives with hydroxyl or carbonyl groups.

Reduction: Amino or alcohol derivatives of quinazolinone.

Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Chloro-4-methyl-2(1H)-quinazolinone involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of quinazolinones are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 8-Chloro-4-methyl-2(1H)-quinazolinone with key analogs:

Key Observations :

- Substituent Position: Methyl at C4 (target compound) versus C3 () alters steric and electronic profiles. For example, C3-substituted derivatives often exhibit enhanced binding to enzyme active sites due to proximity to the quinazolinone’s lactam oxygen .

- Electron-Withdrawing Groups: Nitro (NO₂) or bromo (Br) groups on styryl moieties () enhance anticancer activity by increasing electrophilicity, promoting interactions with cellular targets .

- Phenyl Substituents : A 4-methoxyphenyl group at C3 () improves solubility but may reduce metabolic stability compared to alkyl groups like methyl .

Pharmacological Activity

- Anticancer Activity: Styryl-substituted quinazolinones () show potent activity (IC₅₀: <10 µM) against cancer cell lines, attributed to π-π stacking interactions with DNA or kinase inhibition. The target compound’s lack of extended conjugation (e.g., styryl) may limit comparable efficacy .

- Anti-Inflammatory Effects: Proquazone (), a non-acidic quinazolinone, demonstrates reduced gastrointestinal toxicity compared to traditional NSAIDs. Methyl or chloro substituents may similarly modulate COX-2 selectivity .

- Antileishmanial Activity : Hybrids with benzodioxole groups () exhibit IC₅₀ values as low as 0.65 µM, surpassing miltefosine (IC₅₀: 8.4 µM). Chlorine at C8 (as in the target compound) could enhance lipophilicity, aiding membrane penetration .

Physicochemical Properties

- Melting Points: Methyl-substituted derivatives (e.g., 8-Chloro-3-methyl-4(3H)-quinazolinone) melt at ~175°C , while styryl analogs () exhibit higher melting points (>300°C) due to rigid conjugation .

- Solubility : Methoxy or sulfonamide groups () improve aqueous solubility, whereas chloro and methyl substituents increase hydrophobicity, impacting bioavailability .

Q & A

Q. Why might anti-inflammatory activity vary between in vitro and in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.